Orphenadrine impurity 6-d3 (hydrochloride)
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Overview
Description
Orphenadrine impurity 6-d3 (hydrochloride) is a deuterium-labeled version of Orphenadrine impurity 6 hydrochloride. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Orphenadrine impurity 6-d3 (hydrochloride) involves the incorporation of deuterium into the Orphenadrine impurity 6 hydrochloride molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium atoms . The specific reaction conditions and synthetic routes may vary depending on the desired level of deuterium incorporation and the starting materials used.
Industrial Production Methods
Industrial production of Orphenadrine impurity 6-d3 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in controlled reaction conditions to ensure consistent and high-quality production of the deuterium-labeled compound .
Chemical Reactions Analysis
Types of Reactions
Orphenadrine impurity 6-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reagents depending on the specific substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Orphenadrine impurity 6-d3 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of drugs in the body.
Industry: Applied in the development and testing of new pharmaceuticals and chemical compounds
Mechanism of Action
The mechanism of action of Orphenadrine impurity 6-d3 (hydrochloride) involves its role as a deuterium-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs by altering their absorption, distribution, metabolism, and excretion. This can lead to changes in the drug’s efficacy, safety, and overall behavior in the body .
Comparison with Similar Compounds
Orphenadrine impurity 6-d3 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Orphenadrine impurity 6 hydrochloride: The non-deuterated version of the compound.
Other deuterium-labeled compounds: Various other drug molecules labeled with deuterium for research purposes
The uniqueness of Orphenadrine impurity 6-d3 (hydrochloride) lies in its specific application as a tracer in drug development and its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Properties
Molecular Formula |
C33H38ClNO2 |
---|---|
Molecular Weight |
519.1 g/mol |
IUPAC Name |
2-[(2-methylphenyl)-phenylmethoxy]-N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]-N-(trideuteriomethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C33H37NO2.ClH/c1-26-14-10-12-20-30(26)32(28-16-6-4-7-17-28)35-24-22-34(3)23-25-36-33(29-18-8-5-9-19-29)31-21-13-11-15-27(31)2;/h4-21,32-33H,22-25H2,1-3H3;1H/i3D3; |
InChI Key |
AXBNOQUSJJCUGQ-FJCVKDQNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC(C1=CC=CC=C1)C2=CC=CC=C2C)CCOC(C3=CC=CC=C3)C4=CC=CC=C4C.Cl |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)CCOC(C3=CC=CC=C3)C4=CC=CC=C4C.Cl |
Origin of Product |
United States |
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